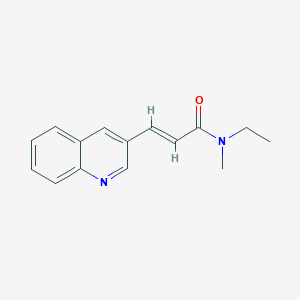

(E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-N-ethyl-N-methyl-3-(3-quinolinyl)-2-propenamide” is a chemical compound that contains a quinoline moiety. Quinoline is a well-known nitrogenous tertiary base . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . The compound contains total 28 bond(s); 17 non-H bond(s), 13 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) .

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest due to their versatility in many significant fields . A series of novel pyrazolo [3,4-b]-quinoline with N -alkyl derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N -alkylation in the presence of sodium carbonate .Molecular Structure Analysis

The molecular structure of “this compound” is complex, containing multiple bonds and aromatic rings . It contains total 28 bond(s); 17 non-H bond(s), 13 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) .Scientific Research Applications

Synthetic Chemistry and Molecular Structure

Quinoline derivatives have been extensively studied for their synthetic routes and molecular structures. For instance, the synthesis of pyrrolo[1,2-a]quinolines involves the reaction between ethyl 2-quinolylacetate and phenacyl bromide, demonstrating the versatility of quinoline compounds in organic synthesis (Irwin & Wibberley, 1974). Additionally, the development of new aryl(hetaryl)vinyl-substituted benzo[f]quinolines highlights the potential of quinoline derivatives in the creation of novel compounds with potentially useful properties (Kozlov et al., 2009).

Antimicrobial Activity

Quinoline derivatives have shown promising antimicrobial properties. For example, certain novel quinoxalines exhibited antimicrobial activity, underscoring the therapeutic potential of quinoline-based compounds (Refaat, Moneer, & Khalil, 2004). This is further supported by research on succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates, which demonstrated significant inhibition of bacterial and fungal growth (Ahmed et al., 2006).

Material Science and Catalysis

Quinoline derivatives have been utilized in material science and catalysis, highlighting their broad applicability. The study on the one-electron transfer properties of diquaternary salts of 2-(2-pyridyl)-quinoline, for example, presents insights into the electrochemical properties of quinoline compounds, which could be pivotal for developing new materials or catalytic processes (Black & Summers, 1971).

Mechanism of Action

In terms of pharmacokinetics, the properties of a quinoline compound would depend on its specific structure and the presence of any functional groups. Generally, factors such as solubility, stability, and the presence of certain functional groups can influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties .

The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can influence the activity and stability of a compound .

Properties

IUPAC Name |

(E)-N-ethyl-N-methyl-3-quinolin-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-3-17(2)15(18)9-8-12-10-13-6-4-5-7-14(13)16-11-12/h4-11H,3H2,1-2H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMMOHLZZCTORP-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C=CC1=CC2=CC=CC=C2N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C)C(=O)/C=C/C1=CC2=CC=CC=C2N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2707038.png)

![4-butoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2707043.png)

![N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2707044.png)

![3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B2707048.png)

![5-formyl-2-methyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-3-carboxamide](/img/structure/B2707053.png)

![5,6-dimethyl-1-((2-methyl-5-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B2707054.png)